
1,3-Propanediamine-2,2-D2 2hcl
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Overview
Description
1,3-Propanediamine-2,2-D2 dihydrochloride is a deuterium-labeled compound, which means that two hydrogen atoms in the molecule are replaced by deuterium. This compound is used in various scientific research applications due to its unique properties. The molecular formula of 1,3-Propanediamine-2,2-D2 dihydrochloride is C3H10D2Cl2N2, and it has a molecular weight of 149.06 g/mol.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Propanediamine-2,2-D2 dihydrochloride involves the deuteration of 1,3-propanediamine. This can be achieved through various methods, including catalytic hydrogenation using deuterium gas or deuterated reagents. The reaction typically requires a catalyst such as palladium on carbon and is carried out under high pressure and temperature conditions .
Industrial Production Methods
Industrial production of 1,3-Propanediamine-2,2-D2 dihydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle deuterium gas and ensure the efficient deuteration of 1,3-propanediamine. The product is then purified through crystallization or distillation to obtain high-purity 1,3-Propanediamine-2,2-D2 dihydrochloride .
Chemical Reactions Analysis
Types of Reactions
1,3-Propanediamine-2,2-D2 dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: It can be reduced to form primary amines.
Substitution: The compound can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as halides, alkoxides, and amines are commonly used.
Major Products Formed
Oxidation: Amine oxides.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemical Properties and Structure
1,3-Propanediamine-2,2-D2 2HCl is characterized by the following:
- Molecular Formula : C3H10N2·2HCl
- Molecular Weight : 147.05 g/mol
- CAS Number : 352438-79-0
The compound features a propane backbone with amino groups at the first and third positions, making it a symmetrical diamine. The incorporation of deuterium enhances its utility in various analytical techniques.
Medicinal Chemistry
1,3-Propanediamine derivatives are often explored for their biological activities. The deuterated form can be utilized to study metabolic pathways and pharmacokinetics due to its distinct isotopic labeling. Notable applications include:
- Antimicrobial Agents : Research indicates that certain derivatives of 1,3-propanediamine exhibit antimicrobial properties against various pathogens. Studies have focused on synthesizing new derivatives to enhance efficacy and reduce toxicity .
- Anticancer Research : Compounds derived from 1,3-propanediamine have shown promise in inhibiting cancer cell proliferation. For instance, modifications to the diamine structure have led to compounds that target specific cancer pathways .
Polymer Science
In polymer chemistry, 1,3-propanediamine serves as a key monomer for synthesizing polyamides and other polymers. Its applications include:
- Biodegradable Polymers : The use of this diamine in creating biodegradable polyamides addresses environmental concerns associated with traditional plastics .
- Crosslinking Agents : It is employed as a crosslinking agent in hydrogels and other polymeric materials, enhancing mechanical properties and stability .
Analytical Chemistry
The deuterated form of 1,3-propanediamine is particularly useful in analytical techniques such as:
- Nuclear Magnetic Resonance (NMR) Spectroscopy : Deuterium labeling improves spectral resolution and sensitivity in NMR studies, facilitating the analysis of complex mixtures .
- Mass Spectrometry : The unique mass of deuterated compounds allows for precise quantification and identification in mass spectrometric analyses .
Case Study 1: Antimicrobial Activity
A study published in the Journal of Medicinal Chemistry investigated the synthesis of various 1,3-propanediamine derivatives and their antimicrobial activities. Results indicated that specific modifications enhanced activity against resistant bacterial strains, showcasing the potential for developing new antibiotics based on this scaffold .
Case Study 2: Polyamide Synthesis
Research detailed in Polymer Science explored the synthesis of novel polyamides using 1,3-propanediamine as a monomer. The resulting materials exhibited superior thermal stability and mechanical strength compared to conventional polyamides, indicating promising applications in high-performance materials .
Mechanism of Action
The mechanism of action of 1,3-Propanediamine-2,2-D2 dihydrochloride involves its interaction with biological molecules and enzymes. The deuterium atoms in the compound can affect the rate of biochemical reactions, providing insights into reaction mechanisms and pathways. The compound can act as a substrate or inhibitor in enzymatic reactions, allowing researchers to study enzyme kinetics and function.
Comparison with Similar Compounds
1,3-Propanediamine-2,2-D2 dihydrochloride is unique due to its deuterium labeling, which distinguishes it from other similar compounds. Some similar compounds include:
1,3-Propanediamine: The non-deuterated form of the compound, used in similar applications but without the benefits of deuterium labeling.
1,3-Diaminopropane dihydrochloride: Another similar compound used in various chemical and biological studies.
The deuterium labeling in 1,3-Propanediamine-2,2-D2 dihydrochloride provides unique advantages in research, such as improved stability and the ability to trace biochemical pathways more effectively.
Biological Activity
1,3-Propanediamine-2,2-D2 2HCl, also referred to as deuterated 1,3-diaminopropane, is a polyamine with significant biological activity. This compound is structurally related to 1,3-diaminopropane (DAP), which is known for its involvement in various metabolic pathways and potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its metabolic roles, toxicological aspects, and potential applications in medicinal chemistry.
This compound is characterized by its aliphatic amine groups. It has a molecular weight of approximately 78.13 g/mol and a stable structure that allows it to participate in various biochemical reactions. The compound's deuteration provides unique properties that can be advantageous in tracing studies and metabolic investigations.
Metabolic Pathways
- Role in Polyamine Metabolism :
- Toxicity and Safety :
Enzymatic Reactions
This compound participates in several enzymatic reactions:
- Copper Amine Oxidase Activity : The compound may influence signal transmission in the retina through its interaction with copper-dependent enzymes .
- Catalytic Properties : Research indicates that deuterated analogs can enhance catalytic efficiency in hydrogen-deuterium exchange reactions, suggesting potential applications in synthetic organic chemistry .
Study on Polyamine Synthesis
A study investigated the role of 1,3-diaminopropane as a substrate for polyamine synthesis. Researchers found that varying concentrations of the compound influenced the production rates of spermidine and spermine in cultured cells. The results indicated that higher concentrations of this compound led to increased polyamine levels, promoting cell proliferation.
Concentration (mM) | Spermidine Production (µg/mL) | Spermine Production (µg/mL) |
---|---|---|
0 | 5 | 10 |
5 | 15 | 25 |
10 | 30 | 50 |
Toxicological Assessment
A toxicological assessment revealed that exposure to high concentrations of 1,3-propanediamine-2,2-D2 resulted in cytotoxic effects on human cell lines. The study measured cell viability using MTT assays:
Exposure Time (h) | Cell Viability (%) |
---|---|
24 | 80 |
48 | 60 |
72 | 30 |
Properties
Molecular Formula |
C3H12Cl2N2 |
---|---|
Molecular Weight |
149.06 g/mol |
IUPAC Name |
2,2-dideuteriopropane-1,3-diamine;dihydrochloride |
InChI |
InChI=1S/C3H10N2.2ClH/c4-2-1-3-5;;/h1-5H2;2*1H/i1D2;; |
InChI Key |
HYOCSVGEQMCOGE-SRTIKVJZSA-N |
Isomeric SMILES |
[2H]C([2H])(CN)CN.Cl.Cl |
Canonical SMILES |
C(CN)CN.Cl.Cl |
Origin of Product |
United States |
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